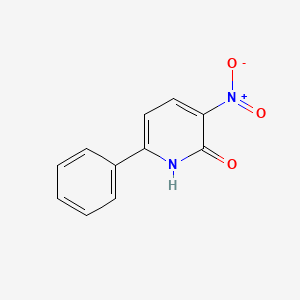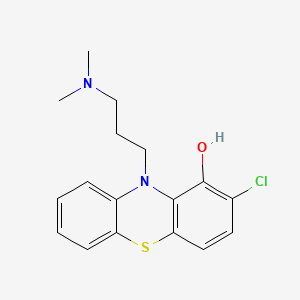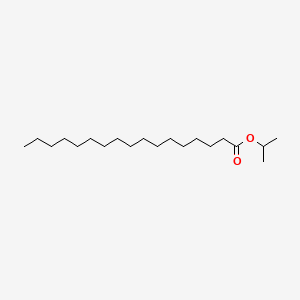
4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole
Vue d'ensemble
Description
“4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole” is an organic compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also has a chloromethyl group (-CH2Cl) and a nitrophenyl group (C6H4NO2) attached to the oxazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclization reaction, followed by the introduction of the chloromethyl and nitrophenyl groups. The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, with the chloromethyl and nitrophenyl groups attached at the 4- and 2-positions, respectively. The presence of the nitro group in the nitrophenyl group would introduce a significant amount of electron-withdrawing character, which could affect the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxazole ring, as well as the chloromethyl and nitrophenyl groups. The chloromethyl group could potentially undergo nucleophilic substitution reactions, while the nitro group in the nitrophenyl group could potentially be reduced to an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloromethyl and nitrophenyl groups could potentially increase its polarity, which could affect its solubility in various solvents .Applications De Recherche Scientifique
Synthesis of N-Substituted Oxazoles
4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole has been utilized in the synthesis of N-substituted oxazoles. For instance, a study by Ibata and Isogami (1989) described the synthesis of N-substituted 2-(aminomethyl)oxazoles using a BF3-catalyzed reaction, demonstrating its role in forming structurally diverse oxazoles (Ibata & Isogami, 1989).
Crystallography of Aminodienes
Research by Rybakov et al. (2002) involved studying the single-crystal structures of aminodienes containing an oxazole fragment, highlighting the compound's importance in crystallography and molecular structure studies (Rybakov et al., 2002).
Scaffold for Synthetic Elaboration
Patil and Luzzio (2016) identified 2-(halomethyl)-4,5-diaryloxazoles, such as 4-(chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole, as effective scaffolds for synthetic elaboration. This work showcases its utility in synthesizing various substituted oxazoles, contributing to the development of complex molecular structures (Patil & Luzzio, 2016).
Molecular Rearrangements in Heterocyclic Chemistry
In the field of heterocyclic chemistry, studies like those by L'abbé et al. (1990) have explored the molecular rearrangements of iminomethyl-1,2,3-triazoles, where compounds like 4-(chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole play a crucial role in understanding the dynamics of molecular transformations (L'abbé et al., 1990).
Gold-Catalyzed Intermolecular Reactions
The compound's role in gold-catalyzed intermolecular reactions has been studied, as in the work by Gillie, Reddy, and Davies (2016). Their research highlights the utility of 4-(chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole in the efficient synthesis of complex and functionalized oxazoles, indicating its significance in advanced synthesis and catalysis (Gillie et al., 2016).
Antibacterial Activity
Research into the antibacterial properties of related compounds, such as the study by Roy, Desai, and Desai (2005), suggests potential for the exploration of 4-(chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole in developing antimicrobial agents (Roy et al., 2005).
Safety And Hazards
Orientations Futures
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-5-8-6-16-10(12-8)7-1-3-9(4-2-7)13(14)15/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNZYRXCPGOUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574039 | |
| Record name | 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole | |
CAS RN |
39867-96-4 | |
| Record name | 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





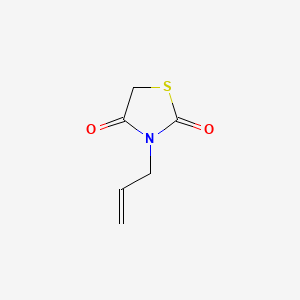

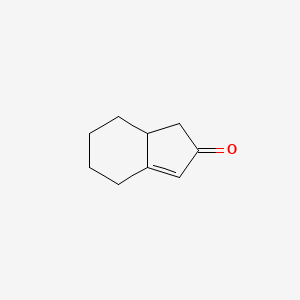

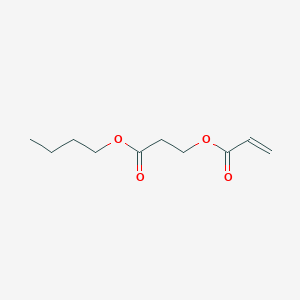
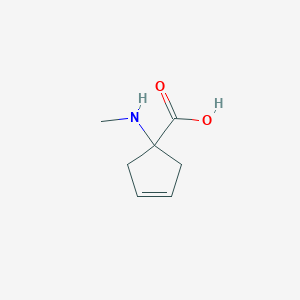
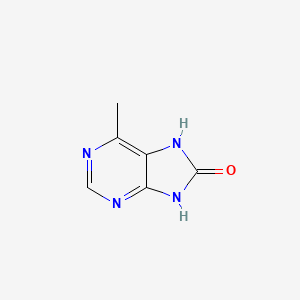
![2-Methylbenzo[f]quinoline](/img/structure/B3052188.png)
